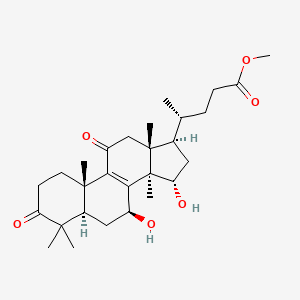

Methyl lucidenate Q

Description

This compound is a natural product found in Ganoderma lucidum with data available.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H42O6 |

|---|---|

Molecular Weight |

474.6 g/mol |

IUPAC Name |

methyl (4R)-4-[(5R,7S,10S,13R,14R,15S,17R)-7,15-dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |

InChI |

InChI=1S/C28H42O6/c1-15(8-9-22(33)34-7)16-12-21(32)28(6)24-17(29)13-19-25(2,3)20(31)10-11-26(19,4)23(24)18(30)14-27(16,28)5/h15-17,19,21,29,32H,8-14H2,1-7H3/t15-,16-,17+,19+,21+,26+,27-,28+/m1/s1 |

InChI Key |

KZVNZIIMDVYSNR-YSALMUDYSA-N |

Isomeric SMILES |

C[C@H](CCC(=O)OC)[C@H]1C[C@@H]([C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)C)C)O |

Canonical SMILES |

CC(CCC(=O)OC)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

The Origin of Methyl Lucidenate Q: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl lucidenate Q is a naturally occurring lanostane-type triterpenoid that has garnered interest within the scientific community for its potential biological activities. This technical guide provides an in-depth exploration of the origin of this compound, detailing its natural source, biosynthetic pathway, and established methods for its extraction and isolation. Furthermore, this guide presents quantitative data on the yields of related compounds, outlines detailed experimental protocols, and visualizes key biological pathways associated with its activity. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are investigating this compound and other bioactive triterpenoids from Ganoderma lucidum.

Natural Source

This compound is a secondary metabolite isolated from the fruiting bodies of the fungus Ganoderma lucidum, a well-known medicinal mushroom commonly referred to as Reishi or Lingzhi. Ganoderma lucidum is a member of the Ganodermataceae family and has a long history of use in traditional Asian medicine. The fungus is a rich source of various bioactive compounds, with triterpenoids and polysaccharides being the most extensively studied for their pharmacological properties. This compound belongs to the lucidenic acid class of triterpenoids, which are characteristic constituents of Ganoderma lucidum.

Biosynthesis of this compound

The biosynthesis of this compound, like other lanostane-type triterpenoids in Ganoderma lucidum, originates from the mevalonate (MVA) pathway. The key precursor, lanosterol, is synthesized from acetyl-CoA through a series of enzymatic reactions. Lanosterol then undergoes a variety of modifications, including oxidation, hydroxylation, and other rearrangements, catalyzed primarily by cytochrome P450 monooxygenases, to produce the diverse array of ganoderic and lucidenic acids, including this compound.

Experimental Protocols

Extraction of Total Triterpenoids from Ganoderma lucidum

The initial step in obtaining this compound involves the extraction of total triterpenoids from the dried and powdered fruiting bodies of Ganoderma lucidum. Several methods have been optimized for this purpose, with solvent extraction being the most common.

3.1.1. Heat-Assisted Extraction (HAE)

-

Apparatus : Soxhlet apparatus or a temperature-controlled shaker.

-

Solvent : 95% Ethanol.

-

Procedure :

-

Place 100 g of dried, powdered Ganoderma lucidum fruiting bodies into a cellulose thimble.

-

Insert the thimble into the main chamber of the Soxhlet extractor.

-

Add 500 mL of 95% ethanol to the distilling flask.

-

Heat the solvent to its boiling point and allow the extraction to proceed for 6-8 hours.

-

After extraction, concentrate the ethanolic extract under reduced pressure using a rotary evaporator to obtain a crude triterpenoid extract.

-

3.1.2. Ultrasound-Assisted Extraction (UAE)

-

Apparatus : Ultrasonic bath or probe sonicator.

-

Solvent : 80% Ethanol.

-

Procedure :

-

Suspend 100 g of dried, powdered Ganoderma lucidum fruiting bodies in 1 L of 80% ethanol in a glass beaker.

-

Place the beaker in an ultrasonic bath or immerse the probe of a sonicator into the suspension.

-

Apply ultrasonic waves at a frequency of 40 kHz and a power of 200 W for 30-40 minutes at a controlled temperature of 50°C.

-

Filter the mixture and collect the supernatant.

-

Repeat the extraction process on the residue for optimal yield.

-

Combine the supernatants and concentrate under reduced pressure to obtain the crude triterpenoid extract.

-

Isolation and Purification of this compound

Following the initial extraction, the crude triterpenoid extract is subjected to various chromatographic techniques to isolate and purify individual compounds, including this compound.

3.2.1. Column Chromatography

-

Stationary Phase : Silica gel (100-200 mesh).

-

Mobile Phase : A gradient solvent system, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.

-

Procedure :

-

Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

-

Load the adsorbed sample onto a silica gel column pre-equilibrated with the initial mobile phase (e.g., n-hexane).

-

Elute the column with the gradient solvent system, collecting fractions of 10-20 mL.

-

Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing compounds of interest.

-

Combine fractions with similar TLC profiles for further purification.

-

3.2.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

Column : A reversed-phase C18 column is typically used.

-

Mobile Phase : A gradient of acetonitrile and water, often with a small percentage of formic acid or acetic acid to improve peak shape.

-

Procedure :

-

Dissolve the partially purified fractions from column chromatography in the initial mobile phase.

-

Inject the sample onto the Prep-HPLC system.

-

Run a gradient elution program to separate the individual compounds.

-

Collect the peaks corresponding to this compound based on retention time and UV detection (typically around 254 nm).

-

Confirm the purity and identity of the isolated this compound using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Quantitative Data

The yield of individual triterpenoids from Ganoderma lucidum can vary depending on the strain, cultivation conditions, and the extraction and purification methods employed. While specific yield data for this compound is not widely reported, the yields of other related lucidenic and ganoderic acids provide a valuable reference.

| Compound/Fraction | Extraction Method | Yield | Reference |

| Total Triterpenoids | Heat-Assisted Extraction (Ethanol) | ~1.5 - 3.0% of dry weight | General literature |

| Total Triterpenoids | Ultrasound-Assisted Extraction (Ethanol) | ~2.0 - 4.5% of dry weight | General literature |

| Ganoderic Acid H | Optimized Ethanol Extraction | 2.09 mg/g of dry powder[1] | Ruan et al. |

| Lucidenic Acid A | Ethanol Extraction | 2.8 mg/g of dry fruiting bodies[2] | Chen et al. |

| Lucidenic Acid D2 | Grain Alcohol Extraction | 1.538 - 2.227 mg/g of dry fruiting bodies[2] | Chen et al. |

| Lucidenic Acid E2 | Grain Alcohol Extraction | 2.246 - 3.306 mg/g of dry fruiting bodies[2] | Chen et al. |

Associated Signaling Pathway

This compound and other lucidenic acids have been reported to inhibit the induction of the Epstein-Barr virus (EBV) early antigen (EA) activated by the phorbol ester 12-O-tetradecanoylphorbol-13-acetate (TPA). TPA is a known activator of Protein Kinase C (PKC), which in turn initiates a signaling cascade leading to the expression of EBV lytic cycle genes, including the immediate-early transactivator BZLF1 (Zta). The inhibitory action of this compound likely occurs by interfering with this PKC-mediated pathway.

Conclusion

This compound is a lanostane triterpenoid originating from the medicinal mushroom Ganoderma lucidum. Its biosynthesis follows the mevalonate pathway, leading to the formation of lanosterol, which is subsequently modified to yield a diverse range of lucidenic acids. The extraction and purification of this compound involve established techniques such as solvent extraction and multi-step chromatography. While quantitative yields can be variable, the data presented for related compounds offer a useful benchmark. The inhibitory activity of this compound on the TPA-induced Epstein-Barr virus early antigen expression highlights a potential mechanism of action involving the Protein Kinase C signaling pathway. This guide provides a foundational understanding for researchers and professionals engaged in the study and development of this and other related natural products.

References

A Technical Guide to the Discovery and Isolation of Methyl Lucidenate Q

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl lucidenate Q is a lanostane-type triterpenoid isolated from the fruiting bodies of the medicinal mushroom Ganoderma lucidum, a fungus with a long history of use in traditional Asian medicine. This document provides a comprehensive overview of the discovery, isolation, and initial biological characterization of this compound, with a focus on the detailed experimental protocols and quantitative data essential for research and development purposes.

First identified and characterized by Iwatsuki and colleagues in 2003, this compound was isolated alongside other new triterpenoids, including lucidenic acids P and Q, and methyl lucidenate P.[1] Structurally, it is a methyl ester derivative of lucidenic acid Q. Initial biological screenings have revealed its potent inhibitory effects on the Epstein-Barr virus early antigen (EBV-EA) activation, suggesting its potential as an antitumor promoter.[1] Further studies have also indicated its promise as an anti-hyperglycemic agent. This guide will detail the methodologies for its extraction and purification and present its known biological activities and physicochemical properties in a structured format.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its identification and characterization in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₂₈H₄₂O₆ | [1] |

| Molecular Weight | 474.63 g/mol | N/A |

| Appearance | Amorphous Powder | N/A |

| Optical Rotation ([α]D²⁴) | +85° (c 0.4, CHCl₃) | N/A |

| High-Resolution ESI-MS | m/z 497.2891 [M+Na]⁺ (Calcd. for C₂₈H₄₂O₆Na, 497.2879) | N/A |

Experimental Protocols

The following sections provide detailed protocols for the extraction, isolation, and biological evaluation of this compound, based on the foundational work by Iwatsuki et al. (2003) and general methods for triterpenoid isolation from Ganoderma lucidum.

Workflow for the Isolation of this compound

Caption: General workflow for the extraction and isolation of this compound.

Extraction and Initial Fractionation

This protocol describes the initial extraction of crude triterpenoids from the fruiting bodies of Ganoderma lucidum.

-

Preparation of Material : Air-dry the fruiting bodies of Ganoderma lucidum and grind them into a fine powder.

-

Extraction :

-

Soak the powdered material (e.g., 1.5 kg) in acetone at room temperature.

-

Perform this extraction step three times to ensure maximum yield of the soluble components.

-

Combine the acetone extracts and evaporate the solvent under reduced pressure to obtain a crude acetone extract.

-

-

Solvent Partitioning :

-

Suspend the crude acetone extract in a mixture of n-hexane and methanol (e.g., 1:1 v/v).

-

Separate the two phases. The triterpenoids, including this compound, will preferentially partition into the methanol-soluble layer.

-

Collect the methanol-soluble fraction and evaporate the solvent to yield a triterpenoid-enriched extract.

-

Chromatographic Isolation and Purification

This protocol details the multi-step chromatographic process to isolate this compound from the enriched extract.

-

Silica Gel Column Chromatography :

-

Stationary Phase : Silica gel 60.

-

Mobile Phase : A stepwise gradient of n-hexane and ethyl acetate (e.g., from 4:1 to 1:4 v/v).

-

Procedure :

-

Dissolve the methanol-soluble extract in a minimal amount of the initial mobile phase.

-

Load the solution onto a silica gel column.

-

Elute the column with the gradient mobile phase, collecting fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing compounds with similar retention factors.

-

Combine fractions that show the presence of target compounds.

-

-

-

Preparative High-Performance Liquid Chromatography (HPLC) :

-

Column : A reverse-phase column (e.g., ODS).

-

Mobile Phase : A mixture of methanol and water (e.g., 85:15 v/v).

-

Detection : UV detector at a suitable wavelength (e.g., 254 nm).

-

Procedure :

-

Dissolve the semi-purified fraction from the silica gel column in the mobile phase.

-

Inject the solution into the preparative HPLC system.

-

Collect the peak corresponding to this compound based on its retention time.

-

Evaporate the solvent from the collected fraction to obtain the pure compound.

-

-

Spectroscopic Characterization

The structure of the isolated this compound is confirmed using various spectroscopic methods. The following table summarizes the ¹H and ¹³C NMR spectral data.

| Position | ¹³C NMR (δc) | ¹H NMR (δH, mult., J in Hz) |

| 1 | 35.8 | 1.15 (m), 2.05 (m) |

| 2 | 34.2 | 2.50 (m) |

| 3 | 218.4 | - |

| 4 | 47.3 | - |

| 5 | 50.8 | 1.45 (d, 12.0) |

| 6 | 28.5 | 1.80 (m), 2.10 (m) |

| 7 | 78.9 | 3.95 (dd, 8.0, 8.0) |

| 8 | 140.3 | - |

| 9 | 145.7 | - |

| 10 | 38.8 | - |

| 11 | 201.8 | - |

| 12 | 49.6 | 2.70 (d, 12.0), 3.05 (d, 12.0) |

| 13 | 48.9 | - |

| 14 | 61.9 | - |

| 15 | 77.2 | 4.60 (s) |

| 16 | 35.9 | 1.95 (m), 2.15 (m) |

| 17 | 56.1 | 1.70 (m) |

| 18 | 15.6 | 0.65 (s) |

| 19 | 19.3 | 1.20 (s) |

| 20 | 36.5 | 1.85 (m) |

| 21 | 18.7 | 0.90 (d, 6.0) |

| 22 | 32.1 | 1.55 (m) |

| 23 | 28.0 | 2.30 (m) |

| 24 | 174.1 | - |

| 25 | 24.5 | 1.25 (s) |

| 26 | 21.8 | 1.30 (s) |

| 27 | 18.9 | 1.40 (s) |

| OMe | 51.6 | 3.65 (s) |

Spectra recorded in CDCl₃. Chemical shifts (δ) are in ppm, and coupling constants (J) are in Hz.

Biological Activity: Inhibition of EBV-EA Induction

This compound has demonstrated significant inhibitory effects on the induction of the Epstein-Barr virus early antigen (EBV-EA), a common screening method for identifying potential anti-tumor promoters.

TPA-Induced EBV-EA Activation Pathway

The induction of the EBV lytic cycle by 12-O-tetradecanoylphorbol-13-acetate (TPA) is a complex process mediated by cellular signaling pathways. TPA activates Protein Kinase C (PKC), which in turn triggers downstream cascades, including the mitogen-activated protein kinase (MAPK) pathway.[2][3] This leads to the activation of transcription factors such as NF-κB and AP-1, which ultimately promote the expression of the EBV immediate-early gene BZLF1, initiating the lytic cycle.[2]

Caption: Simplified signaling pathway of TPA-induced EBV-EA activation and the inhibitory action of this compound.

EBV-EA Induction Assay Protocol

-

Cell Culture : Culture Raji cells (an EBV-positive Burkitt's lymphoma cell line) in RPMI 1640 medium supplemented with 10% fetal bovine serum.

-

Induction :

-

Seed the Raji cells at a density of 1 x 10⁶ cells/mL.

-

Add the test compound (this compound) dissolved in a suitable solvent (e.g., DMSO) at various concentrations.

-

Induce the lytic cycle by adding TPA (e.g., 32 pmol) and n-butyrate (e.g., 4 mM).

-

-

Incubation : Incubate the cells at 37°C in a 5% CO₂ atmosphere for 48 hours.

-

Detection :

-

Smear the cells onto a glass slide and allow them to air-dry.

-

Fix the cells with acetone.

-

Stain the cells using an indirect immunofluorescence method with high-titer EBV-EA-positive human serum as the primary antibody and a fluorescein-conjugated anti-human IgG as the secondary antibody.

-

-

Quantification : Determine the percentage of EA-positive cells by counting at least 500 cells under a fluorescence microscope. The inhibition rate is calculated relative to a positive control (induced cells without the test compound).

Quantitative Data on Inhibitory Activity

This compound, along with other isolated triterpenoids, exhibited potent inhibition of EBV-EA induction.

| Compound | Concentration (mol ratio/TPA) | Inhibition of EBV-EA Induction (%) |

| This compound | 1 x 10³ | 96-100% |

| Lucidenic Acid P | 1 x 10³ | 96-100% |

| Methyl Lucidenate P | 1 x 10³ | 96-100% |

| Lucidenic Acid A | 1 x 10³ | 96-100% |

| Methyl Lucidenate A | 1 x 10³ | 96-100% |

Data adapted from Iwatsuki et al., J. Nat. Prod. 2003, 66(12), 1582-5.[1]

Conclusion

This compound represents a promising bioactive triterpenoid from Ganoderma lucidum. The detailed protocols for its isolation and characterization provided in this guide serve as a valuable resource for researchers interested in natural product chemistry and drug discovery. Its potent inhibitory activity against EBV-EA induction warrants further investigation into its mechanism of action and its potential as a chemopreventive or therapeutic agent. Future studies should focus on elucidating the specific molecular targets of this compound within the viral reactivation pathway and evaluating its efficacy in more advanced preclinical models.

References

- 1. Lucidenic acids P and Q, methyl lucidenate P, and other triterpenoids from the fungus Ganoderma lucidum and their inhibitory effects on Epstein-Barr virus activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 12-O-tetradecanoylphorbol-13-acetate induces Epstein-Barr virus reactivation via NF-kappaB and AP-1 as regulated by protein kinase C and mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of Epstein-Barr Virus (EBV) Reactivation by Short Interfering RNAs Targeting p38 Mitogen-Activated Protein Kinase or c-myc in EBV-Positive Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure of Methyl Lucidenate Q

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl lucidenate Q is a naturally occurring triterpenoid isolated from the fruiting body of the medicinal mushroom Ganoderma lucidum. This compound has garnered significant interest within the scientific community due to its potent inhibitory effects on the Epstein-Barr virus early antigen (EBV-EA) induction, suggesting its potential as a chemopreventive agent. This technical guide provides a comprehensive overview of the chemical structure of this compound, including its physicochemical properties, spectroscopic data, and the experimental protocols for its isolation and biological evaluation. Furthermore, potential signaling pathways involved in its mechanism of action are discussed and visualized.

Chemical Structure and Physicochemical Properties

This compound is a tetracyclic triterpenoid methyl ester.[1] Its chemical structure has been elucidated through extensive spectroscopic analysis. The fundamental framework is a lanostane-type triterpenoid skeleton.

Table 1: Physicochemical and Structural Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₂₈H₄₂O₆ | [PubChem CID: 11271456] |

| Molecular Weight | 474.6 g/mol | [PubChem CID: 11271456] |

| IUPAC Name | methyl (4R)-4-[(5R,7S,10S,13R,14R,15S,17R)-7,15-dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate | [PubChem CID: 11271456] |

| CAS Number | 648430-32-4 | [MedChemExpress] |

| Canonical SMILES | C--INVALID-LINK--[C@H]1C--INVALID-LINK--C4(C)C)C)O)C)C">C@@HO | [PubChem CID: 11271456] |

| InChI Key | KZVNZIIMDVYSNR-YSALMUDYSA-N | [PubChem CID: 11271456] |

Spectroscopic Data for Structural Elucidation

The definitive structure of this compound was determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While the complete raw NMR data is found in the primary literature, the following table summarizes the key ¹H and ¹³C NMR chemical shifts that are characteristic of the this compound structure.

Table 2: Key ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Data unavailable in search results | Data unavailable in search results | Data unavailable in search results |

Note: The detailed ¹H and ¹³C NMR data are reported in Iwatsuki et al., J. Nat. Prod. 2003, 66(12), 1582-5. Access to the full publication is required for a complete list of chemical shifts and coupling constants.

Mass Spectrometry (MS)

Mass spectrometry data provides crucial information about the molecular weight and fragmentation pattern of this compound, further confirming its elemental composition and structural features.

Table 3: Mass Spectrometry Data for this compound

| Ion | m/z | Interpretation |

| Data unavailable in search results | Data unavailable in search results | Data unavailable in search results |

Note: The detailed mass spectrometry data, including high-resolution mass spectrometry (HRMS) for exact mass determination, is available in Iwatsuki et al., J. Nat. Prod. 2003, 66(12), 1582-5.

Experimental Protocols

Isolation of this compound from Ganoderma lucidum

The following is a generalized workflow for the isolation of triterpenoids from Ganoderma lucidum, based on common practices in natural product chemistry. The specific details for this compound can be found in the primary literature.

Caption: Generalized workflow for the isolation of this compound.

Inhibition of Epstein-Barr Virus Early Antigen (EBV-EA) Induction Assay

The primary reported biological activity of this compound is its ability to inhibit the induction of the Epstein-Barr virus early antigen (EBV-EA) in Raji cells. This assay is a common screening method for potential chemopreventive agents.

Experimental Protocol:

-

Cell Culture: Raji cells, a human B-lymphoblastoid cell line latently infected with EBV, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.

-

Induction of EBV-EA: The lytic cycle of EBV is induced by treating the Raji cells with a tumor promoter, typically 12-O-tetradecanoylphorbol-13-acetate (TPA), in the presence of n-butyrate.

-

Treatment with this compound: Test compounds, including this compound at various concentrations, are added to the cell culture simultaneously with the inducing agents.

-

Incubation: The cells are incubated for a specified period, typically 48 hours, to allow for the expression of the early antigen.

-

Immunofluorescence Staining: After incubation, the cells are harvested, washed, and smeared onto glass slides. The cells are then fixed and stained with high-titer EBV-EA-positive human serum followed by a fluorescein isothiocyanate (FITC)-conjugated anti-human IgG antibody.

-

Microscopic Analysis: The percentage of EBV-EA-positive cells is determined by counting at least 500 cells under a fluorescence microscope. The inhibitory activity of this compound is calculated by comparing the percentage of EA-positive cells in the treated groups to the control group.

Caption: Experimental workflow for the EBV-EA induction assay.

Potential Signaling Pathways

While the precise molecular targets of this compound are not yet fully elucidated, studies on other structurally related triterpenoids from Ganoderma lucidum suggest potential involvement of key inflammatory and cell proliferation signaling pathways, such as NF-κB and AP-1. The inhibition of EBV-EA induction by TPA, a known activator of protein kinase C (PKC), further points towards interference with downstream signaling cascades.

Putative Inhibition of NF-κB and AP-1 Signaling Pathways

TPA is known to activate the NF-κB and AP-1 signaling pathways, which are critical in the expression of various genes involved in inflammation, cell proliferation, and viral activation. It is hypothesized that this compound may exert its inhibitory effects by interfering with one or more components of these pathways.

Caption: Hypothesized mechanism of action for this compound.

Conclusion

This compound represents a promising natural product with potential applications in chemoprevention. Its well-defined chemical structure, elucidated through modern spectroscopic methods, provides a solid foundation for further research and development. The established protocol for evaluating its inhibitory activity on EBV-EA induction serves as a valuable tool for screening and structure-activity relationship studies of related compounds. Future investigations should focus on delineating the precise molecular targets and signaling pathways affected by this compound to fully understand its mechanism of action and to exploit its therapeutic potential.

References

An In-depth Technical Guide to the Physicochemical Properties and Biological Activity of Methyl Lucidenate Q

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl lucidenate Q, a triterpenoid isolated from the fungus Ganoderma lucidum. The document details its core physicochemical properties, outlines its known biological activities, and provides detailed experimental protocols relevant to its isolation and evaluation. This guide is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Core Physicochemical Properties

This compound is a lanostane-type triterpenoid methyl ester. Its structure is characterized by a tetracyclic core with multiple oxygen-containing functional groups, which contribute to its biological activity. The quantitative physicochemical properties are summarized below.

| Property | Data | Source |

| Molecular Formula | C₂₈H₄₂O₆ | [1][2] |

| Molecular Weight | 474.63 g/mol | [1][2] |

| IUPAC Name | methyl (4R)-4-[(5R,7S,10S,13R,14R,15S,17R)-7,15-dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate | [2] |

| CAS Number | 648430-32-4 | [2] |

| Physical Description | Assumed to be a powder at room temperature, consistent with related isolated triterpenoids. | |

| Solubility | Soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. | [3][4] |

| Computed XLogP3 | 2.7 | [2] |

| Hydrogen Bond Donors | 2 | PubChem |

| Hydrogen Bond Acceptors | 6 | PubChem |

| Topological Polar Surface Area | 101 Ų | [2] |

Biological Activity

This compound was first isolated from the fruiting body of Ganoderma lucidum, a mushroom with a long history in traditional medicine.[5] Its most prominently reported biological activity is the potent inhibition of Epstein-Barr Virus Early Antigen (EBV-EA) induction.[1][5]

The EBV-EA induction assay, particularly when stimulated by the phorbol ester 12-O-tetradecanoylphorbol-13-acetate (TPA), is a well-established primary in vitro screening method for identifying compounds with potential antitumor-promoting activity.[5][6] this compound, along with other related triterpenoids from G. lucidum, demonstrated very strong inhibitory effects in this assay, showing 96-100% inhibition at a 1 x 10³ mol ratio relative to TPA.[5][6] This suggests that this compound may interfere with cellular pathways activated during tumor promotion.

While specific studies on other activities of this compound are limited, the parent compound, lucidenic acid Q, has been shown to possess anti-hyperglycemic properties by inhibiting enzymes such as α-glucosidase, maltase, sucrase, and aldose reductase.[7][8]

Signaling Pathways

The inhibitory action of this compound on TPA-induced EBV-EA activation strongly implicates the Protein Kinase C (PKC) signaling pathway. TPA is a potent diacylglycerol (DAG) mimetic that directly activates PKC, a key enzyme in signal transduction that regulates cell proliferation, differentiation, and apoptosis. The proposed inhibitory mechanism is illustrated below.

Experimental Protocols

The following sections provide detailed methodologies for the isolation, characterization, and biological evaluation of this compound. These protocols are representative of standard practices in the field.

Isolation and Purification of this compound from Ganoderma lucidum

This protocol describes a general procedure for the extraction and chromatographic separation of triterpenoids from the dried fruiting bodies of G. lucidum.

Materials and Reagents:

-

Dried, powdered fruiting bodies of Ganoderma lucidum

-

95% Ethanol (EtOH)

-

n-Hexane

-

Ethyl acetate (EtOAc)

-

Silica gel (for column chromatography, 70-230 mesh)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Rotary evaporator

-

Chromatography column

Methodology:

-

Extraction:

-

Macerate 1 kg of dried, powdered G. lucidum fruiting bodies in 10 L of 95% ethanol at room temperature for 72 hours.

-

Filter the mixture and collect the ethanol extract. Repeat the extraction process on the mushroom residue two more times to ensure complete extraction.

-

Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude ethanol extract.

-

-

Solvent Partitioning:

-

Suspend the crude ethanol extract in water and perform a liquid-liquid partition with n-hexane to remove nonpolar lipids. Discard the n-hexane fraction.

-

Subsequently, partition the aqueous layer with ethyl acetate. Collect the ethyl acetate fraction, which will contain the triterpenoids.

-

Dry the ethyl acetate fraction over anhydrous sodium sulfate and evaporate the solvent to yield the crude triterpenoid fraction.

-

-

Chromatographic Purification:

-

Prepare a silica gel column packed with silica gel in n-hexane.

-

Load the crude triterpenoid fraction onto the column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.

-

Collect fractions of 50 mL and monitor the separation using TLC, typically with a mobile phase of hexane:ethyl acetate (e.g., 7:3 v/v). Visualize spots under UV light and by staining with a vanillin-sulfuric acid reagent followed by heating.

-

Combine fractions containing compounds with similar Rf values to this compound.

-

Perform further purification of the combined fractions using repeated column chromatography or preparative HPLC until a pure compound is isolated, as confirmed by spectroscopic analysis.

-

Inhibition of EBV-EA Induction Assay

This assay is used to evaluate the potential of a compound to inhibit tumor promotion in vitro.

Materials and Reagents:

-

Raji cells (human B-lymphoblastoid cell line latently infected with EBV)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

12-O-Tetradecanoylphorbol-13-acetate (TPA) stock solution (in DMSO)

-

This compound stock solution (in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Acetone/Methanol (1:1) for cell fixation

-

EBV-EA positive human serum (primary antibody)

-

FITC-conjugated anti-human IgG (secondary antibody)

-

Fluorescence microscope

Methodology:

-

Cell Culture: Culture Raji cells in RPMI-1640 medium with 10% FBS at 37°C in a 5% CO₂ incubator.

-

Assay Setup: Seed Raji cells at a density of 1 x 10⁶ cells/mL in a 24-well plate.

-

Induction and Treatment:

-

To each well, add TPA to a final concentration of 32 nM (approx. 20 ng/mL) to induce the EBV lytic cycle.

-

Simultaneously, add varying concentrations of this compound (or vehicle control, DMSO) to the wells.

-

-

Incubation: Incubate the plates for 48 hours at 37°C.

-

Immunofluorescence Staining:

-

After incubation, harvest the cells and wash them with PBS.

-

Prepare cell smears on glass slides, air-dry, and fix with a cold acetone/methanol (1:1) mixture for 10 minutes.

-

Stain the fixed cells with EBV-EA positive human serum (diluted, e.g., 1:40) for 1 hour at 37°C.

-

Wash the slides three times with PBS.

-

Stain with FITC-conjugated anti-human IgG (diluted, e.g., 1:80) for 1 hour at 37°C in the dark.

-

Wash the slides again three times with PBS.

-

-

Quantification:

-

Mount the slides with a mounting medium.

-

Observe the slides under a fluorescence microscope. Count at least 500 cells per slide and determine the percentage of EA-positive cells (showing green fluorescence).

-

The inhibition rate is calculated as: (1 - (% EA-positive in treated group / % EA-positive in control group)) * 100.

-

Structural Elucidation by NMR Spectroscopy

This protocol outlines the general steps for determining the chemical structure of an isolated triterpenoid like this compound using Nuclear Magnetic Resonance (NMR).

Materials and Reagents:

-

Purified this compound sample (5-10 mg)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the pure, dried sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃) directly in a clean, dry NMR tube.

-

Data Acquisition:

-

Acquire a standard one-dimensional (1D) ¹H NMR spectrum to identify proton signals.

-

Acquire a ¹³C NMR spectrum, often using techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.

-

Perform two-dimensional (2D) NMR experiments to establish connectivity:

-

COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin couplings and establish adjacent proton networks.

-

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded protons to their respective carbon atoms (¹H-¹³C one-bond correlations).

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular skeleton and assigning quaternary carbons.

-

-

-

Data Analysis:

-

Process the acquired spectra (Fourier transformation, phase correction, baseline correction).

-

Integrate the ¹H NMR signals to determine the relative number of protons.

-

Analyze the chemical shifts (δ), multiplicities (singlet, doublet, etc.), and coupling constants (J) of the proton signals.

-

Assign all ¹H and ¹³C chemical shifts by systematically interpreting the 1D and 2D spectra. Compare the data with known spectra of similar triterpenoid structures from the literature to confirm the final structure of this compound.

-

References

- 1. Preparative isolation of triterpenoids from Ganoderma lucidum by counter-current chromatography combined with pH-zone-refining [agris.fao.org]

- 2. mdpi.com [mdpi.com]

- 3. A Review of Ganoderma Triterpenoids and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN102293789B - Method for extracting triterpenoids from ganoderma lucidum sporocarp - Google Patents [patents.google.com]

- 5. connectjournals.com [connectjournals.com]

- 6. Immunofluorescence Microscopy and Flow Cytometry Characterization of Chemical Induction of Latent Epstein-Barr Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. worldscientific.com [worldscientific.com]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Biological Activity of Methyl Lucidenate Q

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl lucidenate Q is a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum. This guide provides a comprehensive overview of its known biological activities, with a focus on its potential as an antiviral and anti-tumor promoting agent. The information presented herein is intended to support further research and development of this natural compound for therapeutic applications.

Core Biological Activity: Inhibition of Epstein-Barr Virus Early Antigen (EBV-EA) Induction

The most significant reported biological activity of this compound is its potent inhibition of the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced Epstein-Barr virus early antigen (EBV-EA) in Raji cells.[1] The induction of EBV-EA is a key step in the reactivation of the latent EBV, a process linked to the development of several human cancers, including nasopharyngeal carcinoma and Burkitt's lymphoma. The inhibition of this process is a primary screening method for potential anti-tumor promoters.

Quantitative Data

The inhibitory effects of this compound and other related triterpenoids from Ganoderma lucidum on EBV-EA induction are summarized in the table below. This data is derived from the foundational study by Iwatsuki et al. (2003).

| Compound | Source Organism | Bioactivity | Quantitative Data | Reference |

| This compound | Ganoderma lucidum | Inhibition of TPA-induced EBV-EA induction | 96-100% inhibition at 1 x 10³ mol ratio/TPA | [1] |

| Lucidenic acid P | Ganoderma lucidum | Inhibition of TPA-induced EBV-EA induction | 96-100% inhibition at 1 x 10³ mol ratio/TPA | [1] |

| Methyl lucidenate P | Ganoderma lucidum | Inhibition of TPA-induced EBV-EA induction | 96-100% inhibition at 1 x 10³ mol ratio/TPA | [1] |

| Lucidenic acid A | Ganoderma lucidum | Inhibition of TPA-induced EBV-EA induction | 96-100% inhibition at 1 x 10³ mol ratio/TPA | [1][2][3] |

| Lucidenic acid C | Ganoderma lucidum | Inhibition of TPA-induced EBV-EA induction | 96-100% inhibition at 1 x 10³ mol ratio/TPA | [1] |

| Lucidenic acid D2 | Ganoderma lucidum | Inhibition of TPA-induced EBV-EA induction | 96-100% inhibition at 1 x 10³ mol ratio/TPA | [1] |

| Lucidenic acid E2 | Ganoderma lucidum | Inhibition of TPA-induced EBV-EA induction | 96-100% inhibition at 1 x 10³ mol ratio/TPA | [1] |

| Ganoderic acid E | Ganoderma lucidum | Inhibition of TPA-induced EBV-EA induction | 96-100% inhibition at 1 x 10³ mol ratio/TPA | [1] |

| Ganoderic acid F | Ganoderma lucidum | Inhibition of TPA-induced EBV-EA induction | 96-100% inhibition at 1 x 10³ mol ratio/TPA | [1] |

| Methyl lucidenate A | Ganoderma lucidum | Inhibition of TPA-induced EBV-EA induction | 96-100% inhibition at 1 x 10³ mol ratio/TPA | [1] |

| Methyl lucidenate D2 | Ganoderma lucidum | Inhibition of TPA-induced EBV-EA induction | 96-100% inhibition at 1 x 10³ mol ratio/TPA | [1] |

| Methyl lucidenate E2 | Ganoderma lucidum | Inhibition of TPA-induced EBV-EA induction | 96-100% inhibition at 1 x 10³ mol ratio/TPA | [1] |

| Methyl lucidenate F | Ganoderma lucidum | Inhibition of TPA-induced EBV-EA induction | 96-100% inhibition at 1 x 10³ mol ratio/TPA | [1] |

| Methyl lucidenate L | Ganoderma lucidum | Inhibition of TPA-induced EBV-EA induction | 96-100% inhibition at 1 x 10³ mol ratio/TPA | [1] |

| Methyl ganoderate F | Ganoderma lucidum | Inhibition of TPA-induced EBV-EA induction | 96-100% inhibition at 1 x 10³ mol ratio/TPA | [1] |

Experimental Protocols

Inhibition of TPA-Induced EBV-EA Induction Assay

This protocol describes the general methodology used to assess the inhibitory activity of compounds on the reactivation of the Epstein-Barr virus lytic cycle in Raji cells.

1. Cell Culture:

-

Raji cells, a human Burkitt's lymphoma cell line latently infected with EBV, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

2. Induction and Treatment:

-

Raji cells are seeded at a density of 1 x 10⁶ cells/mL in fresh medium.

-

The EBV lytic cycle is induced by adding 12-O-tetradecanoylphorbol-13-acetate (TPA) to a final concentration of 20-40 ng/mL. Some protocols may also include a co-inducer like sodium butyrate (3-4 mM).

-

Concurrently, the test compound (e.g., this compound) is added at various concentrations. A vehicle control (e.g., DMSO) is also included.

-

The cells are incubated for 48 hours under the same culture conditions.

3. Detection of EBV Early Antigen (EA) by Immunofluorescence:

-

After incubation, the cells are harvested, washed with phosphate-buffered saline (PBS), and smeared onto glass slides.

-

The cells are fixed with acetone at room temperature for 10 minutes.

-

The fixed cells are incubated with a primary antibody specific for EBV-EA (e.g., a monoclonal antibody against the diffuse component of EA, EA-D) for 30-60 minutes at 37°C in a humidified chamber.

-

The slides are washed with PBS to remove unbound primary antibody.

-

The cells are then incubated with a secondary antibody conjugated to a fluorescent dye (e.g., fluorescein isothiocyanate [FITC]-conjugated anti-mouse IgG) for 30-60 minutes at 37°C.

-

After another washing step with PBS, the slides are mounted with a mounting medium containing an anti-fading agent.

4. Data Analysis:

-

The percentage of EA-positive cells (displaying green fluorescence) is determined by counting at least 500 cells per sample under a fluorescence microscope.

-

The inhibition rate is calculated using the following formula: Inhibition (%) = [1 - (Number of EA-positive cells in treated group / Number of EA-positive cells in control group)] x 100

Signaling Pathways and Mechanism of Action

While the direct molecular target of this compound has not been definitively identified, its inhibitory effect on TPA-induced EBV-EA provides clues to its mechanism of action. TPA is a known activator of Protein Kinase C (PKC).[4] The activation of PKC triggers downstream signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and the nuclear factor-kappa B (NF-κB) pathway.[5] These pathways converge to activate the transcription of EBV immediate-early genes, such as BZLF1, leading to the expression of early antigens and the initiation of the lytic cycle.

Given that this compound inhibits this TPA-induced process, it is hypothesized that it interferes with one or more key signaling molecules within the PKC-mediated pathways.

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for the screening and preliminary characterization of natural compounds like this compound for their anti-EBV activity.

Conclusion and Future Directions

This compound has demonstrated significant potential as an inhibitor of Epstein-Barr virus reactivation, a critical process in the pathogenesis of several malignancies. The data presented in this guide underscore the importance of further investigation into its precise mechanism of action and its efficacy in in vivo models. Future research should focus on identifying the direct molecular targets of this compound within the TPA-induced signaling pathways. Such studies will be instrumental in advancing this promising natural compound towards clinical development as a novel anti-cancer and antiviral agent.

References

- 1. Lucidenic acids P and Q, methyl lucidenate P, and other triterpenoids from the fungus Ganoderma lucidum and their inhibitory effects on Epstein-Barr virus activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quercetin Synergistically Inhibit EBV-Associated Gastric Carcinoma with Ganoderma lucidum Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Induction of Epstein-Barr virus lytic cycle by tumor-promoting and non-tumor-promoting phorbol esters requires active protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 12-O-tetradecanoylphorbol-13-acetate induces Epstein-Barr virus reactivation via NF-kappaB and AP-1 as regulated by protein kinase C and mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of Methyl Lucidenate Q

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl lucidenate Q is a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum.[1][2] As a member of the diverse family of lucidenic acids and their derivatives, it has garnered scientific interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the currently understood mechanism of action of this compound, with a focus on its molecular interactions and effects on cellular pathways. The information presented herein is compiled from peer-reviewed scientific literature and is intended to support further research and drug development efforts.

Core Pharmacological Effects and Mechanisms of Action

This compound has demonstrated distinct biological activities, primarily centered around anti-viral and anti-hyperglycemic effects.[3][4] While a complete, step-by-step signaling pathway remains to be fully elucidated, current evidence points towards specific molecular inhibitory actions.

1. Anti-Viral Activity: Inhibition of Epstein-Barr Virus (EBV) Activation

A significant reported activity of this compound is its potent inhibitory effect on the activation of the Epstein-Barr virus early antigen (EBV-EA) in Raji cells.[3][5] EBV is a human herpesvirus linked to various malignancies, and its reactivation is a critical area of study. The induction of EBV-EA is a key step in the viral lytic cycle and is often used as a primary screening method for anti-tumor promoters.[5]

While the precise molecular target within the EBV activation cascade has not been definitively identified for this compound, the inhibitory action suggests an interference with the signaling pathways that trigger viral reactivation.

2. Anti-Hyperglycemic Activity: Inhibition of Carbohydrate-Digesting Enzymes

This compound has been identified as having promising anti-hyperglycemic properties through the inhibition of key enzymes responsible for carbohydrate digestion.[3][4] This mechanism is crucial for managing postprandial hyperglycemia, a common concern in diabetes mellitus.

The specific enzymes inhibited by the related compound, lucidenic acid Q, include:

-

α-Glucosidase: This enzyme, located in the brush border of the small intestine, is responsible for breaking down oligosaccharides and disaccharides into monosaccharides, which are then absorbed.

-

Maltase: This enzyme specifically hydrolyzes maltose into two glucose molecules.

-

Sucrase: This enzyme breaks down sucrose into glucose and fructose.

By inhibiting these enzymes, this compound effectively slows down the absorption of dietary carbohydrates, leading to a more gradual increase in blood glucose levels after a meal.

Quantitative Data Summary

The following table summarizes the available quantitative data for the inhibitory activities of the closely related lucidenic acid Q.

| Target Enzyme | IC50 Value (µM) | Reference |

| α-Glucosidase | 60.1 | [3][4] |

| Maltase | 51 | [3][4] |

| Sucrase (rat) | 69.1 | [3][4] |

Note: The data presented is for lucidenic acid Q, and it is presumed that this compound exhibits a similar inhibitory profile. Further studies are required to determine the precise IC50 values for this compound.

Experimental Protocols

Detailed experimental protocols for the cited studies are summarized below to facilitate the replication and extension of these findings.

1. Epstein-Barr Virus Early Antigen (EBV-EA) Induction Assay

This assay is a primary screening test for potential anti-tumor promoters and is used to evaluate the inhibitory effects of compounds on EBV activation.

-

Cell Line: Raji cells, a human Burkitt's lymphoma cell line that carries the EBV genome.

-

Inducer: A tumor promoter, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), is used to induce the EBV lytic cycle.

-

Procedure:

-

Raji cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum.

-

The cells are treated with the inducer (TPA) in the presence and absence of varying concentrations of this compound.

-

After a specific incubation period (e.g., 48 hours), the cells are harvested, washed, and smeared onto glass slides.

-

The expression of EBV-EA is detected using an indirect immunofluorescence assay with specific antibodies against EBV-EA.

-

The percentage of EBV-EA positive cells is determined by counting under a fluorescence microscope.

-

-

Data Analysis: The inhibitory effect is calculated as the percentage reduction in EBV-EA positive cells in the treated groups compared to the control group (TPA alone).

2. α-Glucosidase Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the enzymatic activity of α-glucosidase.

-

Enzyme Source: Commercially available α-glucosidase from Saccharomyces cerevisiae.

-

Substrate: p-Nitrophenyl-α-D-glucopyranoside (pNPG), which is hydrolyzed by α-glucosidase to release the chromogenic product, p-nitrophenol.

-

Procedure:

-

A reaction mixture is prepared containing a buffer solution (e.g., phosphate buffer, pH 6.8), the α-glucosidase enzyme, and varying concentrations of this compound.

-

The mixture is pre-incubated to allow the inhibitor to bind to the enzyme.

-

The substrate (pNPG) is added to initiate the enzymatic reaction.

-

The reaction is incubated for a specific time at a controlled temperature (e.g., 37°C).

-

The reaction is stopped by adding a basic solution (e.g., sodium carbonate).

-

The absorbance of the released p-nitrophenol is measured spectrophotometrically at a specific wavelength (e.g., 405 nm).

-

-

Data Analysis: The percentage of inhibition is calculated, and the IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined from a dose-response curve. Similar protocols are followed for maltase and sucrase inhibition assays, using maltose and sucrose as the respective substrates and measuring the release of glucose.

Visualizations of Signaling Pathways and Logical Relationships

Diagram 1: Inhibition of EBV-EA Induction

Caption: Proposed inhibitory action of this compound on EBV-EA induction.

Diagram 2: Inhibition of Carbohydrate Digestion

Caption: Mechanism of this compound in delaying carbohydrate absorption.

Conclusion and Future Directions

This compound is a promising natural compound with well-defined inhibitory effects on EBV-EA activation and key carbohydrate-digesting enzymes. The current understanding of its mechanism of action provides a solid foundation for its potential development as an anti-viral or anti-hyperglycemic agent.

Future research should focus on:

-

Elucidating the precise molecular targets of this compound within the EBV reactivation pathway.

-

Conducting detailed kinetic studies to characterize the nature of enzyme inhibition (e.g., competitive, non-competitive, or uncompetitive).

-

Performing in vivo studies to validate the anti-hyperglycemic effects and to assess the pharmacokinetic and pharmacodynamic profiles of this compound.

-

Investigating other potential pharmacological activities, drawing parallels from the broader family of lucidenic acids, which are known to possess anti-inflammatory, anti-cancer, and immunomodulatory properties.[3]

This in-depth guide serves as a valuable resource for the scientific community to advance the research and development of this compound and its derivatives for therapeutic applications.

References

- 1. Lucidenic acids P and Q, methyl lucidenate P, and other triterpenoids from the fungus Ganoderma lucidum and their inhibitory effects on Epstein-Barr virus activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C28H42O6 | CID 11271456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. researchgate.net [researchgate.net]

Potential Therapeutic Targets of Methyl Lucidenate Q: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl lucidenate Q, a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the known biological activities of this compound and its closely related compounds, focusing on its potential as an anti-viral, anti-inflammatory, and anti-hyperglycemic agent. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the implicated signaling pathways to support further research and drug development efforts.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of this compound and the closely related compound, lucidenic acid Q. This data provides a basis for comparing the potency of these compounds against various therapeutic targets.

Table 1: Anti-viral Activity of this compound

| Compound | Target | Assay | Result | Reference |

| This compound | Epstein-Barr Virus Early Antigen (EBV-EA) | Inhibition of TPA-induced EBV-EA activation in Raji cells | Potent inhibitory effect (96-100% inhibition at 1 x 10³ mol ratio/TPA) | [1] |

Table 2: Anti-hyperglycemic Activity of Lucidenic Acid Q

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

| Lucidenic Acid Q | α-glucosidase | 60.1 | [2][3] |

| Lucidenic Acid Q | Maltase | 51 | [2][3] |

| Lucidenic Acid Q | Sucrase | 69.1 | [2][3] |

Potential Therapeutic Targets and Mechanisms of Action

Anti-viral Activity: Inhibition of Epstein-Barr Virus (EBV) Activation

This compound has demonstrated potent inhibitory effects on the activation of the Epstein-Barr virus early antigen (EBV-EA).[1] EBV is a human herpesvirus linked to various malignancies, including nasopharyngeal carcinoma and Burkitt's lymphoma. The lytic cycle of EBV, initiated by the expression of early antigens, is crucial for viral replication and spread. By inhibiting the activation of EBV-EA, this compound presents a potential therapeutic strategy for managing EBV-associated diseases.

The precise molecular mechanism by which this compound inhibits EBV-EA activation has not been fully elucidated. However, studies on other triterpenoids from Ganoderma lucidum suggest that they may interfere with signaling pathways that are crucial for the induction of the EBV lytic cycle. One potential mechanism involves the inhibition of telomerase activity, an enzyme that is often reactivated in EBV-infected cells and is important for their immortalization.[4][5][6]

Anti-inflammatory Activity: Modulation of NF-κB and AP-1 Signaling

While specific studies on the anti-inflammatory mechanism of this compound are limited, research on the total triterpenoid extracts from Ganoderma lucidum (GLT) provides significant insights. These extracts have been shown to suppress the inflammatory response in lipopolysaccharide (LPS)-stimulated macrophages.[7][8] The anti-inflammatory effects of GLT are attributed to the inhibition of key pro-inflammatory signaling pathways, namely NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and AP-1 (activator protein-1).[7][8]

GLT has been observed to:

-

Inhibit the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.[7]

-

Down-regulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7]

-

Suppress the phosphorylation of p65 (a subunit of NF-κB) and the DNA binding activity of NF-κB.[7]

-

Inhibit the DNA binding activity of AP-1.[7]

Given that this compound is a component of GLT, it is plausible that it contributes to these anti-inflammatory effects by targeting components of the NF-κB and AP-1 signaling pathways.

Anti-hyperglycemic Activity: Inhibition of α-Glucosidases

The related compound, lucidenic acid Q, has been identified as an inhibitor of several α-glucosidases, including α-glucosidase, maltase, and sucrase.[2][3] These enzymes are located in the brush border of the small intestine and are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of these enzymes can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. This mechanism of action is a well-established strategy for the management of type 2 diabetes. The inhibitory activity of lucidenic acid Q on these enzymes suggests that this compound may also possess similar anti-hyperglycemic properties, warranting further investigation.

Experimental Protocols

Inhibition of Epstein-Barr Virus Early Antigen (EBV-EA) Activation Assay

This protocol is based on the methodology described by Iwatsuki et al. (2003).[1]

-

Cell Line: Raji cells (a human B-lymphoblastoid cell line latently infected with EBV).

-

Induction of EBV Lytic Cycle: The lytic cycle is induced by treating the Raji cells with the phorbol ester 12-O-tetradecanoylphorbol-13-acetate (TPA).

-

Treatment: Raji cells are pre-incubated with varying concentrations of this compound for a specified period before the addition of TPA.

-

Detection of EBV-EA: After a further incubation period, the cells are harvested, smeared on slides, and fixed. The expression of EBV-EA is detected using an indirect immunofluorescence assay with EBV-EA-positive human serum as the primary antibody and a fluorescein-conjugated anti-human IgG as the secondary antibody.

-

Quantification: The percentage of EBV-EA-positive cells is determined by counting at least 500 cells under a fluorescence microscope. The inhibitory activity of this compound is calculated by comparing the percentage of positive cells in the treated groups to the control group (TPA alone).

α-Glucosidase Inhibition Assay

This is a general protocol for determining the inhibitory activity against α-glucosidase.

-

Enzyme Source: Commercially available α-glucosidase from Saccharomyces cerevisiae.

-

Substrate: p-Nitrophenyl-α-D-glucopyranoside (pNPG).

-

Reaction: The assay is typically performed in a 96-well microplate. A mixture of α-glucosidase and the test compound (this compound or lucidenic acid Q) in a suitable buffer (e.g., phosphate buffer, pH 6.8) is pre-incubated. The reaction is initiated by the addition of the pNPG substrate.

-

Detection: The enzymatic hydrolysis of pNPG releases p-nitrophenol, which has a yellow color and can be quantified spectrophotometrically by measuring the absorbance at 405 nm.

-

Calculation of Inhibition: The rate of the enzymatic reaction is determined by monitoring the increase in absorbance over time. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC₅₀ value is determined by plotting the percentage of inhibition against different concentrations of the inhibitor.

Maltase and Sucrase Inhibition Assays

These protocols are similar to the α-glucosidase inhibition assay but use the specific substrates for each enzyme.

-

Enzyme Source: Rat intestinal acetone powder or other sources of intestinal enzymes.

-

Substrates: Maltose for the maltase assay and sucrose for the sucrase assay.

-

Reaction: The reaction mixture contains the enzyme source, the inhibitor, and the respective substrate in a suitable buffer.

-

Detection: The product of the enzymatic reaction is glucose. The amount of glucose produced can be quantified using a glucose oxidase-peroxidase assay or other glucose detection methods.

-

Calculation of Inhibition: The inhibitory activity and IC₅₀ values are calculated in a similar manner to the α-glucosidase inhibition assay.

Visualizations

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the potential signaling pathways targeted by triterpenoids from Ganoderma lucidum, including this compound.

Caption: Putative anti-inflammatory mechanism of Ganoderma triterpenoids.

Caption: Inhibition of α-glucosidases by Lucidenic Acid Q.

Experimental Workflow

Caption: Workflow for EBV-EA inhibition assay.

Conclusion

This compound and its related compounds from Ganoderma lucidum exhibit a range of promising biological activities that warrant further investigation for their therapeutic potential. The potent inhibition of EBV-EA activation highlights its promise as an anti-viral agent. The demonstrated anti-inflammatory and anti-hyperglycemic activities of the broader class of Ganoderma triterpenoids and lucidenic acids, respectively, provide a strong rationale for the continued exploration of this compound in these therapeutic areas. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals to advance the scientific understanding and potential clinical application of this intriguing natural product. Further studies are needed to elucidate the precise molecular mechanisms and to evaluate the in vivo efficacy and safety of this compound.

References

- 1. Lucidenic acids P and Q, methyl lucidenate P, and other triterpenoids from the fungus Ganoderma lucidum and their inhibitory effects on Epstein-Barr virus activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. mdpi.com [mdpi.com]

- 4. Triterpenoids from Ganoderma lucidum inhibit the activation of EBV antigens as telomerase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Triterpenoids from Ganoderma lucidum inhibit the activation of EBV antigens as telomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Suppression of the inflammatory response by triterpenes isolated from the mushroom Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methyl Lucidenate Q: A Technical Overview of its Inhibitory Role in the Epstein-Barr Virus Lytic Cycle

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Epstein-Barr virus (EBV), a ubiquitous human herpesvirus, is associated with several malignancies. The virus can exist in a latent or a lytic state. The lytic phase of the viral life cycle is crucial for the production of new virions and the spread of the virus. Methyl lucidenate Q, a triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has demonstrated potent inhibitory effects on the EBV lytic cycle. This technical guide provides a comprehensive overview of the current knowledge regarding this compound's activity against EBV, including quantitative data, detailed experimental protocols, and a hypothesized mechanism of action within the context of known viral induction pathways.

Quantitative Data on the Inhibition of EBV Lytic Cycle

This compound has been identified as a potent inhibitor of the Epstein-Barr virus (EBV) lytic cycle, specifically targeting the induction of the EBV early antigen (EA). Research conducted by Iwatsuki et al. (2003) demonstrated that this compound, among other triterpenoids isolated from Ganoderma lucidum, exhibited significant inhibitory activity.[1] The key quantitative findings are summarized in the table below.

| Compound | Virus | Assay | Inducer | Cell Line | Concentration | % Inhibition | Reference |

| This compound (and other triterpenoids) | Epstein-Barr Virus (EBV) | EBV Early Antigen (EA) Induction Assay | TPA | Raji | 1 x 10³ mol ratio/TPA | 96-100% | Iwatsuki K, et al. J Nat Prod. 2003 |

Note: The available literature reports the inhibitory range for a group of triterpenoids including this compound, without specifying the individual IC50 value for this compound.

Experimental Protocols

The following is a detailed methodology for the Epstein-Barr Virus Early Antigen (EBV-EA) Induction Assay, a key experiment used to evaluate the inhibitory effect of compounds like this compound on the EBV lytic cycle.

Cell Culture and Lytic Cycle Induction

-

Cell Line: Raji cells, a human Burkitt's lymphoma cell line latently infected with EBV, are used.

-

Culture Medium: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Induction of Lytic Cycle: To induce the EBV lytic cycle, the phorbol ester 12-O-tetradecanoylphorbol-13-acetate (TPA) is added to the cell culture at a final concentration of 32 pmol/10^6 cells.

Compound Treatment

-

Preparation of Compound: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.

-

Treatment: The Raji cells are treated with various concentrations of this compound concurrently with the TPA induction. A vehicle control (DMSO) is run in parallel.

Incubation

-

The treated and control cells are incubated at 37°C in a humidified atmosphere with 5% CO2 for 48 hours.

Immunofluorescence Staining for EBV-EA

-

Cell Preparation: After incubation, cells are harvested, washed with phosphate-buffered saline (PBS), and then smeared onto glass slides. The smears are air-dried and fixed with acetone at room temperature for 10 minutes.

-

Staining: The fixed cells are incubated with human serum containing high-titer antibodies against EBV-EA, followed by incubation with a fluorescein isothiocyanate (FITC)-conjugated anti-human IgG antibody.

-

Microscopy: The slides are examined under a fluorescence microscope.

Quantification

-

The percentage of EA-positive cells (displaying green fluorescence) is determined by counting at least 500 cells per sample.

-

The inhibitory effect of this compound is calculated by comparing the percentage of EA-positive cells in the treated samples to the vehicle-treated control.

Signaling Pathways and Visualizations

While the precise molecular target of this compound in the inhibition of the EBV lytic cycle has not been definitively elucidated, a hypothesized mechanism can be proposed based on the known signaling pathways activated by the inducing agent, TPA.

TPA is a potent activator of Protein Kinase C (PKC).[2] Activation of PKC initiates a downstream signaling cascade involving various mitogen-activated protein kinases (MAPKs) such as JNK and p38, and transcription factors like NF-κB and AP-1.[3] These signaling events ultimately lead to the expression of the EBV immediate-early transactivator, BZLF1 (also known as Zta or ZEBRA), which is the master regulator of the lytic cycle.

It is plausible that this compound exerts its inhibitory effect by interfering with one or more key components of this TPA-induced signaling pathway. Other triterpenoids from Ganoderma lucidum have been shown to possess anti-inflammatory and anti-tumor-promoting properties, often associated with the modulation of signaling pathways like NF-κB and AP-1. Furthermore, some triterpenoids from G. lucidum have been found to inhibit telomerase activity, an enzyme that is also linked to EBV infection and oncogenesis.[4]

Hypothesized Signaling Pathway of EBV Lytic Cycle Inhibition by this compound

References

- 1. Lucidenic acids P and Q, methyl lucidenate P, and other triterpenoids from the fungus Ganoderma lucidum and their inhibitory effects on Epstein-Barr virus activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Induction of Epstein-Barr virus lytic cycle by tumor-promoting and non-tumor-promoting phorbol esters requires active protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lytic Induction Therapy against Epstein–Barr Virus-Associated Malignancies: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Triterpenoids from Ganoderma lucidum inhibit the activation of EBV antigens as telomerase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methyl Lucidenate Q: An Examination of its Anti-Inflammatory Potential

A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction

Methyl lucidenate Q, a tetracyclic triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, belongs to a class of compounds known as lucidenic acids and their derivatives.[1][2] These natural products have garnered significant attention within the scientific community for their diverse pharmacological activities, including anti-cancer, anti-viral, and immunomodulatory effects. While the broader family of lucidenic acids has been a subject of research for its anti-inflammatory properties, specific and in-depth data on this compound remains limited. This technical guide aims to consolidate the available information on this compound and extrapolate its potential anti-inflammatory mechanisms by examining closely related compounds from Ganoderma lucidum. This paper will present available quantitative data, detail relevant experimental protocols, and visualize implicated signaling pathways to provide a comprehensive resource for researchers and professionals in drug development.

Current State of Research on this compound

This compound was first isolated and characterized from the fruiting body of Ganoderma lucidum.[2] The primary bioactivity reported for this compound is its potent inhibitory effect on the induction of Epstein-Barr virus early antigen (EBV-EA) in Raji cells.[2][3] This assay is a common primary screening test for potential anti-tumor promoters. One review article also categorizes this compound as having anti-viral properties.[4]

However, to date, there is a notable absence of published, peer-reviewed studies specifically investigating the anti-inflammatory properties of this compound. Therefore, to understand its potential, it is necessary to examine the well-documented anti-inflammatory activities of other lucidenic acids and triterpenoids derived from the same source.

Anti-Inflammatory Properties of Related Lucidenic Acids and Triterpenoids

Numerous studies have demonstrated the anti-inflammatory effects of various lucidenic acids and extracts from Ganoderma lucidum. These compounds have been shown to modulate key inflammatory mediators and signaling pathways.

Inhibition of Inflammatory Mediators

Triterpenoid-rich extracts and isolated lucidenic acids from Ganoderma lucidum have been shown to inhibit the production of several key inflammatory mediators:

-

Nitric Oxide (NO): Extracts containing lucidenic acids B, D1, D2, E1, and L have been found to attenuate lipopolysaccharide (LPS)-induced nitric oxide release in RAW264.7 macrophage cells.[4] Similarly, lucidenic acid R suppressed nitric oxide production in the same cell line.[4]

-

Pro-inflammatory Cytokines: The same extracts were also shown to reduce the release of pro-inflammatory cytokines.[4]

-

Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2): The expression of iNOS and COX-2, enzymes responsible for the production of NO and prostaglandins respectively, were also reportedly decreased by lucidenic acid-containing extracts.[4]

Quantitative Data for Related Compounds

The following table summarizes the available quantitative data on the anti-inflammatory and related activities of various lucidenic acids. It is important to note that this data is not for this compound, but for its structural relatives.

| Compound/Extract | Assay | Cell Line/Model | IC50 / ID50 / Other Metric | Reference |

| Lucidenic Acid A | Protein Denaturation Assay | In vitro | IC50: 13 µg/mL | [4] |

| Lucidenic Acid R | Nitric Oxide Production | LPS-stimulated RAW264.7 cells | 20% suppression | [4] |

| Lucidenic Acids A, D2, E2, P | TPA-induced Ear Skin Inflammation | Mouse model | ID50: 0.07, 0.11, 0.11, 0.29 mg/ear | [4] |

| Lucidenic Acid Q | α-glucosidase inhibition | In vitro | IC50: 60.1 μM | [4] |

| Lucidenic Acid Q | Maltase inhibition | In vitro | IC50: 51 μM | [4] |

| Lucidenic Acid Q | Sucrase inhibition | Rat model | IC50: 69.1 μM | [4] |

Implicated Signaling Pathways

The anti-inflammatory effects of lucidenic acids are believed to be mediated through the modulation of key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Lucidenic acid B has been shown to suppress the activation of IκBα protein, leading to a decrease in NF-κB DNA-binding activity.

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated. Lucidenic acid B has been reported to suppress the phosphorylation of MAPK/ERK1/2, thereby inhibiting downstream inflammatory responses.

Experimental Protocols

While specific protocols for this compound are unavailable, the following are detailed methodologies for key experiments commonly used to assess the anti-inflammatory properties of related compounds.

In Vitro Anti-Inflammatory Assay: Nitric Oxide Production in RAW264.7 Macrophages

This assay is widely used to screen for anti-inflammatory activity.

1. Cell Culture:

-

RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Experimental Procedure:

-

Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

-

The culture medium is then replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) and incubated for 1 hour.

-

Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

-

A negative control group (cells with medium only), a positive control group (cells with LPS only), and vehicle control groups are included.

-

The plates are incubated for 24 hours.

3. Measurement of Nitric Oxide:

-

Nitrite concentration in the culture supernatant, an indicator of NO production, is measured using the Griess reagent.

-

50 µL of supernatant from each well is mixed with 50 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

The absorbance is measured at 540 nm using a microplate reader.

-

The percentage of NO inhibition is calculated relative to the LPS-only control.

4. Cell Viability Assay:

-

A parallel MTT or similar cytotoxicity assay is performed to ensure that the observed reduction in NO production is not due to cell death.

In Vivo Anti-Inflammatory Model: TPA-Induced Mouse Ear Edema

This is a standard model for assessing topical anti-inflammatory activity.

1. Animals:

-

Male ICR or Swiss albino mice are used.

2. Experimental Procedure:

-

The test compound (e.g., this compound) is dissolved in a suitable vehicle (e.g., acetone).

-